molecular formula C10H14F3NO4 B1388084 (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 1486469-49-1

(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1388084
CAS No.: 1486469-49-1
M. Wt: 269.22 g/mol
InChI Key: KJGSUQDOMSXKIH-CDUCUWFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with significant interest in organic chemistry due to its unique structural features and potential applications. The compound contains a cyclopropane ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl-protected amino group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected amino group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted cyclopropane compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of complex molecules

Biology

In biological research, this compound is used to study the effects of trifluoromethyl and amino group substitutions on biological activity. It serves as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its derivatives are investigated for their activity as enzyme inhibitors, receptor modulators, and potential drug candidates.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of active ingredients for crop protection and medicinal products.

Mechanism of Action

The mechanism of action of (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to interact with enzymes or receptors. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
  • (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(difluoromethyl)cyclopropane-1-carboxylic acid
  • (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxamide

Uniqueness

The uniqueness of (1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the presence of both trifluoromethyl and Boc-protected amino groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO4/c1-8(2,3)18-7(17)14-9(6(15)16)4-5(9)10(11,12)13/h5H,4H2,1-3H3,(H,14,17)(H,15,16)/t5-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGSUQDOMSXKIH-CDUCUWFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(C[C@@H]1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

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